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Comparison of Long-Term Outcomes

Outcome Measure Radioactive Iodine (RAI) Therapy
Long-Term Methimazole (LT-MMI)
Therapy

Euthyroidism
Achievement Time

~9.4 months (slower) [1] ~3.5 months (faster) [1]

Long-Term Euthyroid
State Maintenance

Patients spent ~78% of a 60-month
period euthyroid [1]

Patients spent ~95% of a 60-month
period euthyroid [1]

Treatment Failure &
Retreatment

~46% required a second RAI dose
within 9 months (in one study) [2]

Information not available in search
results

Hypothyroidism
Development

High rate (56% overt hypothyroidism
in one study); often an expected

outcome requiring lifelong
levothyroxine [1] [3]

Very low rate (3% in one study) [1]

Impact on Thyroid
Eye Disease (TED)

Associated with faster initial
improvement in TED activity when

combined with glucocorticoids [4] [5]

Slower initial TED improvement with
glucocorticoids, but long-term (72-

week) outcomes equal to RAI group
[4] [5]
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Detailed Experimental Data and Protocols

The outcomes in the table above are derived from specific clinical studies. Here is a detailed look at their

methodologies.

Randomized Controlled Trial on Post-RAI Relapse (2022)

This study directly compared RAI and methimazole in patients whose hyperthyroidism relapsed after an

initial RAI treatment [1].

Objective: To compare the time to achieve euthyroidism and the sustained control of hyperthyroidism

after treatment with either a second dose of RAI or long-term methimazole.
Population: 64 patients with recurrent hyperthyroidism after prior RAI therapy.

Groups: Patients were randomly assigned to receive either a second RAI treatment or long-term
methimazole.

Follow-up: Patients were followed every 1-3 months in the first year and then every 6 months for a
total of 60 months.

Key Findings:
Time to Euthyroidism: The methimazole group achieved a stable euthyroid state significantly

faster than the RAI group (3.5 ± 2.8 months vs. 9.4 ± 5.0 months).
Sustained Control: Over the 5-year follow-up, patients on methimazole spent a significantly

greater percentage of time in a euthyroid state (95.2%) compared to those in the RAI group
(77.7%).

Thyroid State at 60 Months: In the methimazole group, 97% of patients were euthyroid and
3% were hypothyroid. In the RAI group, only 25% were euthyroid, while 56% had developed

overt hypothyroidism.

Cohort Study on Therapy Outcomes with Thyroid Eye Disease
(2025)

This study evaluated how the choice of hyperthyroidism treatment affected the course of moderate-to-severe

Thyroid Eye Disease when all patients received intravenous glucocorticoids [4] [5].
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Objective: To investigate the outcome of Graves' orbitopathy following glucocorticoids, depending on

whether the patient's hyperthyroidism was treated with ablative (RAI) or conservative (methimazole)
therapy.

Population: 49 patients with Graves' disease and active, moderate-to-severe TED.
Groups: 24 patients treated with RAI and 25 with methimazole. All received intravenous

methylprednisolone.
Follow-up: Assessments at 24, 48, and 72 weeks.

Key Findings:
Early Response: At 24 weeks, a significantly higher proportion of patients in the RAI group

(54.1%) responded to TED treatment compared to the methimazole group (16%).
Long-Term Response: The difference between groups diminished over time. By 48 and 72

weeks, there was no significant difference in TED outcomes between the two groups, with the
methimazole group's response rate having increased.

Retrospective Study on Fixed-Dose RAI Therapy (2025)

This study provides data on the success rate of initial RAI therapy and the need for re-treatment [2].

Objective: To evaluate the outcomes of fixed-dose RAI therapy and the clinical course of patients

with initial treatment failure.
Population: 204 hyperthyroid patients receiving first fixed-dose RAI therapy.

Follow-up: Treatment outcomes were assessed at 6 months, with extended follow-up of up to 9
months for some patients.

Key Findings:
Remission Rate: The overall remission rate at 6 months was 52%.

Treatment Failure: Among the 98 patients with initial treatment failure who were followed,
45.8% required a second RAI treatment within the extended follow-up period. The median time

to requiring a second RAI was 6.9 months.

The following workflow diagram summarizes the clinical decision pathway and long-term outcomes for

hyperthyroidism treatment based on the analyzed studies:
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Patient with Hyperthyroidism

Treatment Decision

Radioactive Iodine (RAI) Long-Term Methimazole (LT-MMI)

Definitive Cure High Hypothyroidism Rate
(Requires Lifelong Levothyroxine)

Slower Euthyroidism
(~9.4 months) Possible Need for Retreatment Sustained Hormone Control Very Low Hypothyroidism Risk Faster Euthyroidism

(~3.5 months) Long-Term Medication Needed

Click to download full resolution via product page

Key Takeaways for Clinical Practice

For a Definitive Cure: RAI is a well-established ablative therapy. However, clinicians and patients
should be prepared for the high likelihood of lifelong hypothyroidism and the need for thyroid hormone

replacement [3] [1].
For Sustained Control and Faster Stability: Long-term methimazole is a superior option for

maintaining patients in a euthyroid state with a very low risk of inducing hypothyroidism. This may be
preferable for patients who wish to avoid immediate permanent thyroid destruction [1].

In Patients with Thyroid Eye Disease: The choice of therapy may influence the speed of TED
response to glucocorticoids, but not the long-term TED outcome. RAI was associated with a faster

initial improvement, but both groups showed similar results after 72 weeks [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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